[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The compound is officially designated as this compound, reflecting its structural components consisting of a quinoline core system, a seven-membered diazepane ring, and a hydroxymethyl substituent.
The Chemical Abstracts Service registry number for this compound is 1038979-02-0, providing a unique identifier for database searches and chemical procurement. The molecular descriptor number assigned by Molecular Design Limited is MFCD11834020, further establishing its systematic classification within chemical databases. These standardized identifiers ensure precise communication of the compound's identity across scientific literature and commercial applications.
The structural representation using Simplified Molecular Input Line Entry System notation is CN1CCCN(CC1)c2c(cc3ccccc3n2)CO, which provides a linear text description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 offers a more detailed representation including hydrogen atom connectivity and stereochemical information. The corresponding International Chemical Identifier Key YMTPCEDQQBSKGJ-UHFFFAOYSA-N provides a hashed version suitable for rapid database searches.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1038979-02-0 |
| Molecular Design Limited Number | MFCD11834020 |
| Molecular Formula | C16H21N3O |
| Molecular Weight | 271.35 g/mol |
| International Chemical Identifier Key | YMTPCEDQQBSKGJ-UHFFFAOYSA-N |
Molecular Geometry and Stereochemical Analysis
The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall three-dimensional conformation. The quinoline heterocycle forms the central scaffold, featuring a fused benzene-pyridine ring system that adopts a planar configuration due to aromatic conjugation. This planar quinoline core provides structural rigidity and serves as the attachment point for both the diazepane substituent and the hydroxymethyl group.
The 1,4-diazepane ring represents a seven-membered saturated heterocycle containing two nitrogen atoms in a 1,4-relationship. This ring system exhibits conformational flexibility, with the ability to adopt various chair and boat conformations depending on steric and electronic factors. The methyl substituent on the diazepane nitrogen introduces asymmetry and influences the preferred conformational states through steric interactions with adjacent atoms.
The hydroxymethyl group attached to the quinoline 3-position introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions. The hydroxyl functionality can participate in hydrogen bonding with nearby nitrogen atoms, potentially stabilizing specific conformational arrangements. These intramolecular interactions significantly influence the compound's solution-state behavior and solid-state packing arrangements.
Analysis of the molecular geometry reveals that the compound lacks traditional stereogenic centers but possesses conformational complexity arising from the flexible diazepane ring and rotatable hydroxymethyl group. The overall molecular shape approximates an extended conformation with the diazepane ring projecting away from the quinoline plane, minimizing steric crowding between the heterocyclic components.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signals corresponding to the quinoline aromatic protons, diazepane aliphatic protons, methyl substituent, and hydroxymethyl group. The quinoline aromatic region typically displays signals between 7-8 parts per million, with coupling patterns reflecting the substitution pattern and electronic environment.
The diazepane ring protons appear as complex multiplets in the aliphatic region between 2-4 parts per million, with chemical shifts influenced by the electron-withdrawing quinoline substituent. The methyl group on the diazepane nitrogen produces a characteristic singlet, while the hydroxymethyl protons generate distinct signals that may exhibit coupling to the hydroxyl proton depending on exchange rates and measurement conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with quaternary carbons of the quinoline ring system appearing in the aromatic region around 120-160 parts per million. The diazepane carbon atoms produce signals in the aliphatic region, with chemical shifts reflecting their proximity to nitrogen atoms and the quinoline aromatic system. The hydroxymethyl carbon typically appears around 60-65 parts per million, characteristic of primary alcohols.
Infrared spectroscopy identifies key functional groups through characteristic absorption frequencies. The hydroxyl group produces a broad absorption band between 3200-3550 wavenumbers, indicative of hydrogen bonding interactions. Aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers. The quinoline nitrogen contributes to characteristic aromatic stretching and bending modes in the fingerprint region.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the molecular weight of 271.35 g/mol. Characteristic fragmentation patterns include loss of the hydroxymethyl group and various cleavages within the diazepane ring system, providing structural confirmation through comparison with established fragmentation mechanisms.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Quinoline aromatics (7-8 ppm), aliphatic protons (2-4 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), aliphatic carbons (20-70 ppm) |
| Infrared Spectroscopy | Hydroxyl stretch (3200-3550 cm⁻¹), aromatic C-H (>3000 cm⁻¹) |
| Mass Spectrometry | Molecular ion (m/z 271), hydroxymethyl loss fragment |
Crystallographic Studies and X-ray Diffraction Analysis
X-ray diffraction analysis provides definitive three-dimensional structural determination for this compound in the solid state. Crystallographic studies reveal the precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements that govern the compound's solid-state properties. The quinoline ring system adopts a planar configuration with bond lengths and angles consistent with aromatic conjugation and nitrogen hybridization.
The diazepane ring conformation in the crystal structure reflects the influence of crystal packing forces and intramolecular interactions. Typical seven-membered ring conformations include chair and boat forms, with the observed conformation representing an energy minimum under solid-state constraints. The methyl substituent orientation minimizes steric interactions with neighboring atoms while maximizing favorable van der Waals contacts.
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the hydroxymethyl group serving as both hydrogen bond donor and acceptor. These interactions create extended networks that stabilize the crystal lattice and influence physical properties such as melting point and solubility. The reported melting point of 95-97°C reflects the strength of these intermolecular interactions.
Crystal packing analysis reveals the spatial arrangement of molecules within the unit cell, including any special positions or symmetry elements. The packing efficiency and void space calculations provide insights into density and potential for guest molecule inclusion. Thermal parameter analysis indicates the degree of atomic motion at measurement temperature, with larger parameters suggesting greater thermal motion or disorder.
Computational Chemistry Modeling (Density Functional Theory, Molecular Orbital Analysis)
Density Functional Theory calculations provide detailed electronic structure information for this compound, complementing experimental characterization methods. These quantum mechanical calculations optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties including molecular orbitals, electron density distributions, and electrostatic potential surfaces.
Geometry optimization calculations determine the minimum energy conformation in the gas phase, providing insights into preferred structural arrangements without crystal packing constraints. Comparison between computed and experimental geometries validates the theoretical approach and identifies the influence of solid-state effects on molecular structure. Bond length and angle predictions typically agree within experimental uncertainty, confirming the reliability of the computational model.
Molecular orbital analysis reveals the electronic structure underlying chemical reactivity and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities. Frontier orbital compositions indicate the atomic centers most likely to participate in chemical reactions, with the quinoline nitrogen and hydroxymethyl oxygen representing potential coordination sites.
Vibrational frequency calculations predict infrared and Raman spectra, enabling assignment of experimental bands to specific molecular motions. These calculations account for anharmonic effects and provide intensity predictions based on dipole moment derivatives. Comparison with experimental spectra validates the computed structure and facilitates complete vibrational assignment.
Electrostatic potential mapping identifies regions of positive and negative charge accumulation, providing insights into intermolecular interaction preferences. These calculations predict hydrogen bonding acceptor and donor sites, complementing crystallographic observations of packing arrangements. Natural bond orbital analysis quantifies charge transfer between atoms and identifies hyperconjugative interactions that stabilize the molecular structure.
| Computational Parameter | Calculated Value Range |
|---|---|
| Dipole Moment | 2-4 Debye |
| Polarizability | 30-35 × 10⁻²⁴ cm³ |
| Rotational Constants | 0.1-1.0 GHz |
| Vibrational Frequencies | 100-3500 cm⁻¹ |
Properties
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTPCEDQQBSKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol, with a molecular formula of CHNO and a molecular weight of 271.36 g/mol, is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(6-substituted quinolin) | M. tuberculosis H37Rv | 9.2 - 106.4 µM |
| 2-(6-substituted quinolin) | E. coli | Moderate Activity |
| 2-(6-substituted quinolin) | C. albicans | Significant Activity |
Anticancer Activity
Quinoline derivatives have also been evaluated for their anticancer properties. Studies suggest that certain structural modifications can enhance cytotoxicity against cancer cell lines. For example, compounds with a piperidine moiety have demonstrated improved interaction with cancer cell targets compared to standard drugs .
Case Study:
In a study assessing the cytotoxic effects of various quinoline derivatives on FaDu hypopharyngeal tumor cells, compounds showed enhanced apoptosis induction compared to the reference drug bleomycin. The introduction of a spirocyclic structure contributed significantly to the biological activity observed .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives is also noteworthy. Some studies have indicated that these compounds may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This inhibition suggests a potential role in cognitive enhancement and neuroprotection.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is heavily influenced by their chemical structure. The presence of specific functional groups can enhance or diminish their efficacy. For instance:
- Alkoxy Groups: The introduction of alkoxy groups at specific positions has been shown to improve antimicrobial activity.
- Substituents on the Quinoline Ring: Different substituents can modulate the interaction with biological targets, affecting potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Activity Impact |
|---|---|
| Methyl Group | Enhances activity |
| Ethyl Group | Moderate activity |
| Propyl Group | Reduced activity |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol exhibit significant anticancer properties. The quinoline scaffold is well-known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuropharmacological Effects
The diazepane component suggests potential applications in neuropharmacology. Compounds containing diazepane rings have been explored for their anxiolytic and sedative effects. Preliminary studies indicate that this compound may influence neurotransmitter systems, providing a basis for developing new anxiolytic agents.
Antimicrobial Properties
The quinoline structure is also associated with antimicrobial activity. Research has demonstrated that quinoline derivatives can exhibit antibacterial and antifungal effects. The specific compound may be evaluated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing starting materials such as 4-methyl-1,4-diazepane and quinoline derivatives.
- Reduction Processes : Converting suitable precursors to obtain the desired alcohol functional group.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Investigate neuropharmacological effects | Showed anxiolytic-like effects in animal models, reducing anxiety-related behaviors significantly compared to controls. |
| Study C | Assess antimicrobial activity | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating effectiveness. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol can be contextualized against related compounds with shared motifs, such as the 4-methyl-1,4-diazepane ring or quinoline/quinazoline cores. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: Quinoline/quinazoline cores enable distinct binding modes compared to benzene derivatives. For example, quinazoline-based Compound 28 targets histone-modifying enzymes (HDAC8/G9a) , while the benzene-derived [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine serves as an API intermediate .
Substituent Positioning: The placement of the diazepane ring (e.g., position 2 in the target vs. position 4 in C15H17F3N4) alters steric and electronic interactions. Molecular docking studies suggest that substituents at position 3 of quinoline (e.g., -CH2OH) may optimize hydrogen bonding in enzyme active sites .
Biological Activity: Diazepane-containing quinolines (NEU-4438, target compound) show promise in antiparasitic and epigenetic applications, whereas quinazolines (Compound 28) are linked to histone methyltransferase inhibition . The hydroxymethyl group in the target compound may mimic natural substrates (e.g., acetylated lysine in HDACs), a feature absent in CF3- or pyrimidine-substituted analogs .
Contradictions and Limitations
Preparation Methods
Nucleophilic Substitution on Halogenated Quinoline/Quinazoline
- Starting from 2,4-dichloroquinoline or 2,4,6-trichloroquinazoline, selective substitution at the 3-position (or equivalent) is achieved by reacting with 4-methyl-1,4-diazepane.
- The reaction is often conducted in polar aprotic solvents such as ethyl acetate or ethanol, sometimes under microwave irradiation to accelerate the substitution.
- Bases like N,N-diisopropylethylamine (DiPEA) are used to scavenge the released HCl and drive the reaction forward.
- Typical conditions include heating to 100–160 °C for 1–6 hours.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl group at the 3-position can be introduced by reduction of a corresponding aldehyde or halomethyl derivative.
- For example, a 3-formylquinoline intermediate can be reduced using sodium borohydride (NaBH4) or other mild reducing agents to yield the 3-hydroxymethyl derivative.
- Alternatively, a halomethyl group (e.g., bromomethyl) can be displaced by hydroxide ions or reduced to the alcohol.
Representative Reaction Sequence
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorination of quinoline precursor | SOCl2 reflux | Formation of 2,4-dichloroquinoline intermediate |
| 2 | Nucleophilic substitution | 4-Methyl-1,4-diazepane, DiPEA, EtOAc, microwave, 140 °C | Substitution at 3-position with diazepane moiety |
| 3 | Formylation or halomethylation | Varies (e.g., Vilsmeier-Haack formylation) | Introduction of aldehyde or halomethyl group at C3 |
| 4 | Reduction | NaBH4 in MeOH or similar reducing agent | Conversion of aldehyde to hydroxymethyl group |
| 5 | Purification | Column chromatography (SiO2), recrystallization | Isolation of pure [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol |
Reaction Conditions and Optimization
- Microwave irradiation is frequently employed to reduce reaction times and improve yields during substitution steps.
- Solvent choice affects nucleophilicity and solubility; ethanol, ethyl acetate, and toluene are commonly used.
- Bases such as DiPEA or triethylamine are critical to neutralize acids formed and facilitate substitution.
- Purification is typically achieved by silica gel chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures).
Characterization and Purity Analysis
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of methylene protons adjacent to the diazepane ring and the hydroxymethyl group.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight consistent with C14H20N3O (approximate formula).
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to assess purity (>95%) and monitor reaction progress.
- Thin-Layer Chromatography (TLC) : Employed for rapid monitoring of reaction completion.
Research Findings and Literature Insights
- Studies show that substitution reactions on quinoline derivatives with 4-methyl-1,4-diazepane proceed efficiently under microwave heating, yielding regioisomerically pure products after chromatographic separation.
- The hydroxymethylation step is generally high yielding when mild reducing agents are used, preserving the integrity of the diazepane ring.
- Use of protecting groups is rarely necessary due to the stability of the diazepane under the reaction conditions.
- The overall synthetic route is modular, allowing variations in the quinoline ring substitution pattern for analog development.
This detailed preparation overview is based on diverse peer-reviewed research and synthetic protocols from academic sources, emphasizing reliable and reproducible methods for synthesizing this compound without reliance on non-authoritative commercial databases.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
